Product packaging for di-n-Hexyl disulfide(Cat. No.:CAS No. 10496-15-8)

di-n-Hexyl disulfide

Cat. No.: B076572
CAS No.: 10496-15-8
M. Wt: 234.5 g/mol
InChI Key: GJPDBURPGLWRPW-UHFFFAOYSA-N
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Description

di-n-Hexyl disulfide is a high-purity, symmetric dialkyl disulfide of significant interest in various research fields due to its unique chemical properties. Its primary research applications include its use as a versatile building block in organic synthesis, particularly for introducing the hexylthio group or as a precursor to thiols via disulfide reduction. In materials science, it serves as a model compound for studying the tribological (lubrication) properties of organic disulfides, which can form protective films on metal surfaces, and as a ligand or cross-linking agent in polymer and nanomaterials development. Furthermore, this compound is investigated in flavor and fragrance research, as it contributes to the characteristic aromas of certain food products, and in analytical chemistry as a standard for gas chromatography. The compound's mechanism of action often involves the cleavage of the relatively weak disulfide bond (S-S bond), which can be initiated thermally, by radicals, or by reducing agents. This reactivity makes it a valuable agent for studying sulfur-based reaction mechanisms, radical processes, and surface interactions. Its well-defined linear alkyl chains provide an excellent model for investigating structure-property relationships in self-assembled monolayers and other supramolecular systems. This reagent is presented to support innovative research in chemical synthesis, advanced materials development, and analytical method validation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26S2 B076572 di-n-Hexyl disulfide CAS No. 10496-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(hexyldisulfanyl)hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H26S2/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPDBURPGLWRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSSCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146872
Record name Dihexyl disulphide
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Molecular Weight

234.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10496-15-8
Record name Dihexyl disulfide
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Record name Dihexyl disulfide
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Record name Dihexyl disulphide
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Record name Dihexyl disulphide
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Record name DIHEXYL DISULFIDE
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Chemical and Physical Properties

Di-n-hexyl disulfide is a liquid at room temperature, appearing as a clear, colorless to pale yellow substance. cymitquimica.comfishersci.com It has a molecular weight of approximately 234.47 g/mol . fishersci.com

Interactive Data Table of this compound Properties

PropertyValueSource
Molecular FormulaC12H26S2 fishersci.com
Molecular Weight234.47 g/mol fishersci.com
Physical StateLiquid fishersci.com
AppearanceClear, colorless to pale yellow cymitquimica.com
OdorUnpleasant fishersci.com
Boiling Point304.00 to 306.00 °C @ 760.00 mm Hg thegoodscentscompany.com
Flash Point> 110 °C / > 230 °F fishersci.com
Specific Gravity0.919 g/cm³ fishersci.com

Synthesis and Manufacturing

The synthesis of di-n-hexyl disulfide can be achieved through several methods. A common laboratory and industrial approach involves the oxidation of 1-hexanethiol. fishersci.be Oxidizing agents such as hydrogen peroxide or iodine can be used to facilitate the formation of the disulfide bond from the thiol groups. 16streets.comfishersci.se

Another method of preparation involves the reaction of n-hexyl chloride with sulfur, ammonia, and hydrogen sulfide (B99878) in an autoclave. This process yields this compound after distillation. prepchem.com Additionally, it can be produced through the reaction of alkyl halides, like 1-bromohexane, with a disulfide source such as sodium disulfide.

Natural Occurrence

Di-n-hexyl disulfide has been identified as a volatile organic compound in a number of plant species. It is a known component of the aroma and flavor profiles of plants in the Allium genus, such as garlic and onions, and in some Brassica species. The presence of this and other sulfur compounds contributes to the characteristic sharp and pungent smells of these plants.

Environmental Fate and Degradation of Di N Hexyl Disulfide

Environmental Occurrence and Distribution Studies

Specific data on the environmental occurrence and distribution of di-n-hexyl disulfide are limited. However, dialkyl disulfides are known to be components of disulfide oil (DSO), a byproduct of the petroleum refining process where mercaptans are removed from hydrocarbon streams. pgu.ac.ir This suggests a potential for localized environmental presence near petroleum refineries or in areas where DSO is stored or handled. pgu.ac.ir Due to its low water solubility, this compound is not likely to be highly mobile in aqueous environments and is expected to adsorb to soil and sediment. fishersci.com

Degradation Pathways and Mechanisms

The degradation of this compound in the environment can occur through both non-biological (abiotic) and biological (biotic) pathways.

Abiotic degradation refers to the breakdown of a chemical without the involvement of living organisms. The primary abiotic degradation mechanisms for dialkyl disulfides are photolysis and, to a lesser extent, hydrolysis.

Photolysis: Exposure to ultraviolet (UV) radiation can lead to the cleavage of the sulfur-sulfur (S-S) bond in dialkyl disulfides. scispace.comosti.gov Studies on various dialkyl disulfides have shown that photolysis is a significant degradation pathway. scispace.comtue.nl For instance, the photolysis of dimethyl disulfide is a known phenomenon, and it is expected that this compound would undergo a similar process, breaking down into n-hexylthiyl radicals upon exposure to sunlight. osti.gov

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Symmetrical disulfides are generally stable in aqueous media at neutral pH. nih.gov Studies on dimethyl disulfide have indicated that its abiotic decomposition in the dark is a very slow process. viu.ca Therefore, hydrolysis is not considered a significant degradation pathway for this compound under typical environmental conditions. nih.govrsc.org

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. While specific studies on the biodegradation of this compound are scarce, research on other dialkyl disulfides provides insight into the likely mechanisms.

The initial and critical step in the biodegradation of dialkyl disulfides is the enzymatic cleavage of the disulfide bond. This reaction is often catalyzed by enzymes known as disulfide reductases. frontiersin.org The cleavage of the S-S bond results in the formation of two molecules of the corresponding thiol, in this case, n-hexanethiol (1-hexanethiol).

Following the initial cleavage, the resulting thiols can be further metabolized by microorganisms. The degradation of thiols can proceed through various oxidative pathways, eventually leading to the formation of sulfates and the incorporation of the carbon chain into the microbial biomass or its complete mineralization to carbon dioxide.

The complete mineralization of complex organic molecules often requires the synergistic action of a microbial consortium, where different microbial species carry out different steps of the degradation pathway. oup.comd-nb.info While no specific microbial consortia have been identified for the degradation of this compound, studies on other sulfur-containing organic compounds have highlighted the importance of such consortia. nih.govnih.gov

Research has shown that various bacteria can degrade dialkyl disulfides. For example, a marine bacterium identified as Thiobacillus sp. (strain ASN-1) was found to be capable of degrading a range of alkyl sulfides and disulfides, including dimethyl disulfide, diethyl disulfide, dipropyl disulfide, and dibutyl disulfide, under both aerobic and anaerobic conditions. nih.gov This suggests that bacteria with similar enzymatic capabilities could potentially degrade this compound. Other studies have identified bacteria from the genera Rhodococcus and Paenibacillus as being capable of degrading dimethyl disulfide and diethyl disulfide. Furthermore, strains of Bacillus, Acinetobacter, Pseudomonas, and Myroides have also been implicated in the degradation of dimethyl disulfide. pgu.ac.irnih.govnih.gov

Biotic Degradation Mechanisms

Environmental Impact Considerations

The environmental impact of this compound is related to its persistence, potential toxicity, and the nature of its degradation products.

The primary degradation products of this compound are expected to be derived from the initial cleavage of the disulfide bond.

n-Hexanethiol: As mentioned, the initial biotic and likely abiotic (photolytic) degradation step is the formation of n-hexanethiol. Thiols are known for their strong, unpleasant odors and can be toxic at certain concentrations.

Further Oxidation Products: The subsequent microbial oxidation of n-hexanethiol would lead to a series of intermediates. While specific intermediates for this compound degradation have not been documented, the general pathway for thiol oxidation can involve the formation of sulfenic acids, sulfinic acids, and ultimately sulfonic acids or sulfates. The hexyl carbon chain would likely be metabolized through pathways such as beta-oxidation.

The following table summarizes the expected initial degradation product of this compound.

Precursor CompoundDegradation ProductDegradation Pathway
This compoundn-HexanethiolBiotic (enzymatic cleavage), Abiotic (photolysis)

Desulfurization Processes and Their Environmental Implications

Desulfurization is a critical process for removing sulfur compounds, such as this compound, from various products, primarily fuels. The presence of sulfur compounds in fuels can lead to environmental pollution and operational issues in engines and industrial facilities. google.com This section explores the different methods of desulfurization and their environmental consequences.

The primary methods for desulfurization include hydrodesulfurization (HDS), oxidative desulfurization (ODS), and biodesulfurization (BDS). Each of these processes has distinct mechanisms and varying degrees of environmental impact.

Hydrodesulfurization (HDS) is the most common method used in refineries. researchgate.net It involves treating the fuel with hydrogen gas at high temperatures and pressures in the presence of a catalyst. researchgate.net This process converts sulfur compounds into hydrogen sulfide (B99878) (H₂S), which is then captured and can be converted to elemental sulfur or sulfuric acid. While effective for many sulfur compounds, HDS is less efficient at removing sterically hindered aromatic sulfur compounds. kfupm.edu.sa The high energy consumption and the need for expensive hydrogen are significant drawbacks. researchgate.net

Oxidative Desulfurization (ODS) presents an alternative to HDS, operating under milder conditions of temperature and pressure. kfupm.edu.sa In this process, sulfur compounds are oxidized to their corresponding sulfoxides and sulfones using an oxidizing agent. kfupm.edu.sa These oxidized compounds are more polar and can be subsequently removed by extraction or adsorption. kfupm.edu.sa Hydrogen peroxide is a commonly used oxidant due to its high oxygen content and environmentally benign nature. acs.org ODS is particularly effective for the removal of refractory sulfur compounds that are difficult to treat with HDS. kfupm.edu.sa The main environmental consideration for ODS is the management of the used oxidants and extraction solvents.

Biodesulfurization (BDS) utilizes microorganisms to selectively remove sulfur from organic compounds without affecting the carbon structure of the fuel. nih.gov This process is based on the enzymatic capabilities of certain bacteria, such as Rhodococcus species, which can cleave carbon-sulfur bonds. nih.govasm.orgresearchgate.net For instance, the degradation of organic disulfides can be initiated by a disulfide reductase, followed by oxidation and desulfurization, ultimately releasing the sulfur as volatile hydrogen sulfide. nih.govasm.orgresearchgate.net While BDS is an environmentally friendly approach that operates at ambient temperature and pressure, its application is currently limited by the slow reaction rates. kfupm.edu.sa

The environmental implications of these desulfurization processes are summarized in the table below.

Desulfurization ProcessMechanismAdvantagesEnvironmental Implications
Hydrodesulfurization (HDS) Catalytic reaction with hydrogen at high temperature and pressure. researchgate.netHigh efficiency for many sulfur compounds. researchgate.netHigh energy consumption, requires hydrogen, and produces H₂S. researchgate.net
Oxidative Desulfurization (ODS) Oxidation of sulfur compounds to sulfoxides/sulfones followed by extraction. kfupm.edu.saEffective for refractory sulfur compounds, milder operating conditions. kfupm.edu.saRequires management and disposal of oxidants and solvents. kfupm.edu.sa
Biodesulfurization (BDS) Microbial cleavage of carbon-sulfur bonds. nih.govasm.orgresearchgate.netEnvironmentally friendly, operates at ambient conditions. kfupm.edu.saSlow reaction rates limit industrial application. kfupm.edu.sa

The choice of a desulfurization process depends on the specific application, the types of sulfur compounds present, and the desired level of sulfur removal. While HDS remains the industry standard, ongoing research into ODS and BDS aims to develop more sustainable and cost-effective technologies for producing cleaner fuels.

Biological and Biomedical Implications of Disulfide Chemistry

Role in Redox Homeostasis and Oxidative Stress Response

The balance between thiol and disulfide states is a cornerstone of cellular redox homeostasis, influencing a vast array of physiological and pathological processes.

Disulfide Bonds in Protein Structure, Conformation, and Folding

Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. creative-proteomics.commetwarebio.comcreative-proteomics.com These bonds are critical for the structure and stability of many proteins, particularly those destined for secretion into the extracellular environment. metwarebio.comwikipedia.org

The formation of disulfide bonds is an oxidation reaction that occurs during protein folding, often within the endoplasmic reticulum in eukaryotic cells, which provides a suitable oxidizing environment. creative-proteomics.com This process, known as oxidative folding, ensures that proteins attain their correct three-dimensional and functional shapes. metwarebio.comnih.gov The primary role of a disulfide bond is to stabilize a protein's folded form by imposing structural constraints and reducing the conformational entropy of the unfolded state, effectively holding different parts of the protein together. wikipedia.orgacs.org This stabilization is crucial for maintaining the protein's tertiary and quaternary structure. creative-proteomics.commetwarebio.comcreative-proteomics.com For example, in antibodies, disulfide bonds are essential for the stability of the antigen-binding site. creative-proteomics.com The number of disulfide bonds in a protein is often directly proportional to its conformational stability against perturbations like changes in temperature or pH. metwarebio.comcreative-proteomics.com While native disulfide bonds are key to forming stable structures, non-native bonds can also appear as transient intermediates during the folding process. nih.govacs.org

Table 1: Key Roles of Disulfide Bonds in Protein Structure

Function Description
Stabilization Covalently links cysteine residues, stabilizing tertiary and quaternary protein structures. creative-proteomics.commetwarebio.com
Folding Pathway Guides the protein to its native conformation during oxidative folding. metwarebio.comnih.gov
Entropy Reduction Decreases the entropy of the unfolded state, making the folded state more favorable. wikipedia.orgacs.org
Functional Integrity Essential for the function of many proteins, such as antibodies, by maintaining the shape of active sites. creative-proteomics.com

Thiol/Disulfide Redox Regulation in Cellular Processes

Cellular functions are profoundly influenced by the thiol/disulfide redox state, which is the balance between reduced thiols (like in cysteine) and their oxidized disulfide counterparts. ontosight.ai This balance is a dynamic and essential component of cellular homeostasis. nih.govnih.gov Two main systems, the glutathione (B108866) (GSH) and thioredoxin (Trx) systems, are responsible for maintaining this redox state. annualreviews.orgmdpi.com

The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of the cellular redox environment. mdpi.com In the cytosol, a highly reducing environment is maintained, which generally makes disulfide bonds unstable. wikipedia.orgnih.gov However, some disulfide bonds in this compartment can act as "redox switches," regulating protein function. nih.gov These regulatory bonds are often protected from immediate reduction, allowing them to exist long enough to transmit a signal. nih.gov The interconversion between thiols and disulfides, known as thiol-disulfide exchange, is a fundamental reaction in this regulatory process. wikipedia.org This exchange can alter protein function, cell signaling pathways, and gene expression. ontosight.ainih.gov For instance, the binding of some transcription factors to DNA is regulated by the redox state of their cysteine residues. nih.gov

Interaction with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules produced during normal metabolism. oup.comimrpress.com While excessive levels cause oxidative stress, at low concentrations, they function as important signaling molecules. nih.govnih.gov The thiol groups of cysteine residues are primary targets for ROS. imrpress.com

The interaction between ROS and thiols can lead to the formation of a sulfenic acid (R-SOH), which is often an unstable intermediate. nih.govnih.gov This sulfenic acid can then react with another nearby thiol to form a disulfide bond (R-S-S-R'). nih.gov This process is a key mechanism by which ROS can modulate protein activity and initiate signaling cascades. nih.govnih.gov For example, ROS can trigger the formation of disulfide bonds in regulatory proteins like kinases and phosphatases, thereby altering their activity and influencing downstream signaling pathways. nih.gov Disulfide bonds themselves can be further oxidized by ROS to form more stable oxidized sulfur species, which can in some cases be an irreversible modification. nih.gov Under conditions of oxidative stress, glutathione can form mixed disulfides with protein thiols (a process called S-glutathionylation), protecting the protein from irreversible oxidation. mdpi.com

Therapeutic and Diagnostic Potential of Disulfide-Based Systems

The unique chemistry of the disulfide bond, particularly its sensitivity to the redox environment, has been harnessed for innovative biomedical applications, most notably in drug delivery.

Design of Drug Delivery Systems Utilizing Disulfide Bonds

Disulfide bonds are widely used as stimuli-responsive linkers in the design of advanced drug delivery systems (DDS). hep.com.cnnih.gov The rationale behind this strategy is the significant difference in redox potential between the extracellular and intracellular environments, and between normal and tumor tissues. frontiersin.org The concentration of glutathione (GSH), a key reducing agent, is substantially higher inside cells (millimolar range) compared to the bloodstream (micromolar range). frontiersin.org Many tumor cells exhibit even higher GSH levels. frontiersin.orgnih.gov

This differential provides an opportunity to create "smart" nanocarriers—such as polymer micelles, nanoparticles, and liposomes—that are stable in circulation but release their therapeutic payload upon entering the high-GSH environment of target cells. hep.com.cnnih.govmdpi.com In these systems, a drug can be conjugated to a polymer or encapsulated within a nanocarrier that is cross-linked with disulfide bonds. hep.com.cnrsc.org The disulfide bond can be incorporated into the polymer backbone, as a side-chain linker, or on the surface of the nanoparticle, allowing for flexible design. mdpi.com

Table 2: Common Nanocarriers Utilizing Disulfide Bonds

Nanocarrier Type Design Principle
Polymeric Micelles Amphiphilic block copolymers linked by disulfide bonds self-assemble into micelles, encapsulating hydrophobic drugs. hep.com.cnmdpi.com
Liposomes Disulfide-containing phospholipids (B1166683) are incorporated into the lipid bilayer or used to attach targeting ligands to the surface. nih.govmdpi.com
Nanoparticles Drugs are conjugated to polymers via disulfide linkers or encapsulated in a polymer matrix cross-linked with disulfide bonds. hep.com.cnnih.gov

Responsive Drug Release Mechanisms in Targeted Therapies

The core mechanism for drug release in disulfide-based DDS is the cleavage of the disulfide bond via thiol-disulfide exchange, primarily mediated by intracellular glutathione. nih.govmdpi.com When a nanocarrier with disulfide linkers enters a target cell, the high concentration of GSH rapidly reduces the disulfide bonds to free thiols. frontiersin.orgmdpi.com

This cleavage triggers the disassembly of the nanocarrier structure, leading to the release of the encapsulated or conjugated drug directly at the site of action. hep.com.cnresearchgate.net This targeted release enhances the therapeutic efficacy of the drug while minimizing exposure to healthy tissues, thereby reducing systemic side effects. nih.govrsc.org For example, systems have been designed where anticancer drugs like doxorubicin (B1662922) are linked to polymers via disulfide bonds. hep.com.cnrsc.org These systems show rapid drug release in response to the intracellular reductive environment of cancer cells, overcoming issues like multidrug resistance. hep.com.cn In addition to reduction, some research suggests that disulfide bonds can also be oxidation-responsive, where high levels of ROS in the tumor microenvironment can oxidize the bond to more hydrophilic forms, facilitating carrier breakdown and drug release. nih.govresearchgate.net

Mechanistic Toxicology Studies

While comprehensive toxicological data for di-n-hexyl disulfide is limited, information on related alkyl sulfides and other disulfides indicates a potential for irritation. scbt.comfishersci.com Safety data sheets for this compound state that irritation information is not available, but caution against contact with skin, eyes, and clothing. fishersci.com For related compounds like di-n-propyl disulfide, studies have demonstrated its capacity to induce skin irritation. researchgate.netnih.gov

The general mechanism for sensory irritants, which includes some alkyl sulfides, involves interaction with nerve receptors in the skin, eyes, or respiratory tract, leading to a temporary inflammatory response. scbt.com For skin contact, this can manifest as inflammation, and pre-existing conditions like dermatitis may be exacerbated. scbt.com Inhalation of vapors from such compounds can cause respiratory irritation, with the body's response potentially leading to further lung damage. scbt.com

A study involving the topical application of di-n-propyl disulfide in mice was used to monitor the inflammation process, confirming its role as a skin irritant. researchgate.net The evaluation of skin effects from such chemicals often involves human patch tests, where substances are applied for progressively longer periods to assess the irritation potential, categorized by the number of individuals showing a positive irritant reaction. nih.gov

The biological response to disulfide compounds can be linked to their reactivity. Open cuts or abraded skin present a direct route for entry into the bloodstream, which may lead to systemic effects. scbt.com For some alkyl sulfides, these effects can include damage to red blood cells. scbt.com

Organosulfur compounds (OSCs), particularly those derived from Allium species like garlic, have demonstrated significant antioxidant and antigenotoxic (genoprotective) properties. nih.govtandfonline.comresearchgate.net While specific data on this compound is scarce, related compounds such as diallyl disulfide (DADS) and dipropyl disulfide (DPDS) have been studied extensively. nih.govnih.govnih.gov These compounds are generally not genotoxic themselves at tested concentrations but can protect cells from DNA damage induced by various carcinogens and mutagens. nih.govnih.gov

The protective mechanisms of these disulfides are multifaceted and include:

Induction of Phase II Detoxification Enzymes: DADS, in particular, has been shown to be a potent inducer of phase II enzymes, such as glutathione S-transferase (GST) and quinone reductase (QR). nih.gov These enzymes play a crucial role in detoxifying carcinogens and their reactive metabolites. The induction of these enzymes by DADS has been directly linked to its antimutagenic activity against compounds like benzo[a]pyrene (B130552) diol epoxide (BPDE) and 4-nitroquinoline (B1605747) 1-oxide (4-NQO). nih.gov

Modulation of Carcinogen Metabolism: OSCs can alter the activity of cytochrome P450 enzymes, which are involved in the metabolic activation of many pro-carcinogens. By modulating these enzymes, compounds like DADS can reduce the formation of ultimate carcinogenic species. nih.govnih.gov

Scavenging of Reactive Oxygen Species (ROS): Many genotoxic agents exert their effects by generating ROS, which cause oxidative DNA damage. Garlic-derived OSCs, including DADS, have been shown to protect against the genotoxicity of direct-acting compounds like hydrogen peroxide, indicating an ability to scavenge these damaging radicals. nih.gov This antioxidant activity is a key component of their antigenotoxic effect. frontiersin.orgnih.gov

The following table summarizes the observed effects of related organosulfur compounds on the genotoxicity of various agents in experimental models.

Organosulfur CompoundGenotoxic AgentObserved Effect in HepG2 CellsReference
Diallyl disulfide (DADS)Aflatoxin B1, Benzo(a)pyrene, Hydrogen Peroxide, Methyl methanesulfonateSignificant reduction in DNA damage nih.gov
Diallyl disulfide (DADS)N-Nitrosopyrrolidine (NPYR), N-Nitrosodimethylamine (NDMA)Dose-dependent reduction of oxidative DNA damage nih.gov
Dipropyl disulfide (DPDS)N-Nitrosopyrrolidine (NPYR), N-Nitrosodimethylamine (NDMA)Reduction in oxidative DNA damage nih.gov
Diallyl sulfide (B99878) (DAS)Aflatoxin B1, Hydrogen Peroxide, Methyl methanesulfonateSignificant reduction in DNA damage nih.gov
S-Allyl cysteine (SAC)Aflatoxin B1, Dimethylnitrosamine, Hydrogen Peroxide, Methyl methanesulfonateSignificant reduction in DNA damage nih.gov

It is important to note that some organosulfur compounds can act as "double-edged swords." mdpi.com While they exhibit protective antioxidant effects at low concentrations, they may show pro-oxidant activity at higher concentrations due to their nature as redox cyclers, which can generate ROS during the interconversion between thiol and disulfide forms. nih.govmdpi.com

Analytical and Characterization Techniques for Di N Hexyl Disulfide

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural analysis of di-n-hexyl disulfide, offering insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic compounds like this compound. numberanalytics.commdpi.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. numberanalytics.comnih.gov

¹H NMR Spectroscopy: In proton NMR (¹H NMR) of this compound, the chemical shifts and splitting patterns of the hydrogen atoms provide a map of the alkyl chains. The protons on the carbon atom adjacent to the disulfide bond (α-carbons) are expected to resonate at a different frequency compared to the other methylene (B1212753) groups in the hexyl chain, and the terminal methyl group will have a distinct signal. The integration of these signals corresponds to the number of protons in each unique environment.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton. chemicalbook.com Each unique carbon atom in the this compound molecule will produce a distinct signal. The chemical shift of the carbon atoms is influenced by their proximity to the electron-withdrawing disulfide group. For instance, the α-carbons directly bonded to the sulfur atoms will appear at a different chemical shift compared to the other carbons in the hexyl chain.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. askthenerd.comwiley.coms-a-s.org The covalent bonds within a molecule vibrate at specific frequencies, and when these frequencies match the frequency of the IR radiation, absorption occurs, resulting in a characteristic spectrum. msu.edu

For this compound, the IR spectrum will primarily show absorption bands characteristic of C-H and C-S bonds. The key absorptions include:

C-H Stretching: The stretching vibrations of the C-H bonds in the hexyl chains typically appear in the region of 2850-3000 cm⁻¹. msu.edu

C-H Bending: The bending vibrations of the methylene (CH₂) and methyl (CH₃) groups will be observed in the fingerprint region, generally between 1470 cm⁻¹ and 1370 cm⁻¹.

S-S Stretching: The disulfide bond (S-S) itself gives rise to a weak absorption band in the range of 500-400 cm⁻¹. cdnsciencepub.com This peak can sometimes be difficult to identify due to its low intensity. cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Thiol-Disulfide Exchange Assays

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet or visible light by a substance. While this compound itself does not have a strong chromophore for direct UV-Vis analysis in the common wavelength range, this technique is crucial for studying its reactions, particularly in thiol-disulfide exchange assays. nih.govescholarship.org

Thiol-disulfide exchange is a fundamental reaction where a thiol reacts with a disulfide, resulting in a new disulfide and a new thiol. nih.gov This process is widely used to quantify thiols. nih.govresearchgate.net In a typical assay, a chromophoric disulfide reagent, such as 4,4'-dipyridyl disulfide (4-DPS) or 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), is used. nih.gov The reaction of a thiol with these reagents releases a colored product that can be quantified spectrophotometrically. nih.govcore.ac.uk

Although this compound is the subject of analysis rather than the reagent, UV-Vis spectrophotometry can be employed to monitor the progress of its reactions with thiols, providing kinetic and quantitative data about the exchange process. escholarship.orgnih.gov The change in absorbance over time allows for the determination of reaction rates and equilibrium constants.

Chromatographic Separations and Mass Spectrometry

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. When coupled with mass spectrometry, these methods provide powerful tools for both identification and structural analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective analytical method ideal for the analysis of volatile and semi-volatile compounds like this compound. restek.comoiv.intmdpi.com In this technique, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the confident identification of the compound. nih.gov For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (234.46 g/mol ), as well as characteristic fragment ions resulting from the cleavage of the disulfide bond and the alkyl chains. thermofisher.com

GC-MS is also a powerful quantitative tool. nih.gov By using an internal standard and creating a calibration curve, the concentration of this compound in a sample can be accurately determined. nih.govosha.gov This is particularly useful in applications such as monitoring its presence in industrial fluids or environmental samples. nih.govresearchgate.net The technique can be optimized by adjusting parameters like the GC column type, temperature program, and MS detection mode (e.g., selected ion monitoring, SIM) to enhance sensitivity and selectivity. oiv.intepa.gov

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-performance liquid chromatography (HPLC) is another powerful separation technique that can be used for the analysis of this compound. researchgate.netscientificlabs.ie While GC is often preferred for volatile compounds, HPLC is suitable for a wide range of organic molecules, including those that may not be sufficiently volatile or stable for GC analysis. nih.govsynectics.net

In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. For a nonpolar compound like this compound, reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would be an appropriate method. sielc.com

HPLC can be used for both qualitative and quantitative analysis. researchgate.netnih.gov The retention time of the compound under specific chromatographic conditions can be used for its identification by comparing it to a known standard. Quantification is achieved by measuring the peak area and comparing it to a calibration curve. HPLC can be coupled with various detectors, including UV-Vis detectors or mass spectrometers (LC-MS), to provide additional structural information and enhance detection sensitivity. researchgate.netacs.org

Advanced Characterization Methods

The precise characterization and quantification of this compound rely on sophisticated analytical techniques capable of high selectivity and sensitivity, particularly for detecting sulfur-containing compounds within complex matrices. Advanced methods such as solid-phase microextraction for sample preparation, sulfur chemiluminescence for specific detection, and electrochemical techniques for assessing redox properties are instrumental in the comprehensive analysis of this compound.

Solid-Phase Microextraction (SPME) Techniques

Solid-Phase Microextraction (SPME) is a solvent-free, highly efficient sample preparation technique used for extracting and concentrating analytes from various matrices. nih.govd-nb.info The method integrates sampling, extraction, and concentration into a single step. nih.gov The core of the technique is a fused silica (B1680970) fiber coated with a stationary phase, which can be a liquid polymer, a solid sorbent, or a combination thereof. researchgate.net When the fiber is exposed to a sample, analytes partition from the sample matrix into the fiber coating until equilibrium is established. mdpi.com After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC), where the analytes are thermally desorbed for analysis. d-nb.info

SPME can be performed in different modes:

Direct Immersion (DI-SPME): The coated fiber is directly immersed in a liquid sample. mdpi.com

Headspace (HS-SPME): The fiber is exposed to the vapor phase (headspace) above a liquid or solid sample, which is ideal for volatile and semi-volatile compounds like this compound. d-nb.infomdpi.com

The choice of fiber coating is critical for selective and efficient extraction. For sulfur compounds, including disulfides, a dual-coated fiber, such as polydimethylsiloxane/carboxen (PDMS/Carboxen), is often employed. cpsc.gov This type of coating is effective for adsorbing a wide range of volatile organic compounds (VOCs). nih.gov In a study on emissions from building materials, SPME with a PDMS/Carboxen fiber was used to passively sample sulfur gases, including various disulfides, directly from environmental chambers. cpsc.gov This approach demonstrates the utility of SPME in isolating and concentrating trace levels of sulfur compounds for subsequent instrumental analysis. cpsc.gov

Parameter Description Relevance to this compound Analysis
Extraction Mode Headspace (HS-SPME) is typically preferred. mdpi.comSuitable for the semi-volatile nature of this compound, minimizing matrix interference.
Fiber Coating Polydimethylsiloxane/Carboxen (PDMS/Carboxen) is a common choice. cpsc.govProvides high affinity and capacity for a broad range of volatile sulfur compounds.
Coupling Commonly coupled with Gas Chromatography (GC). d-nb.infoAllows for the separation of this compound from other volatile components in the sample.

Sulfur Chemiluminescence Detection (SCD)

Sulfur Chemiluminescence Detection (SCD) is a highly selective and sensitive detection method used in conjunction with gas chromatography for the specific analysis of sulfur-containing compounds. hpst.cz Its high specificity for sulfur makes it invaluable for analyzing complex samples where hydrocarbon matrix interference can be a significant problem with other detectors. gcms.cz

The principle of SCD operation involves three main stages:

Combustion: Effluent from the GC column enters a high-temperature, dual-plasma burner where sulfur-containing molecules, such as this compound, are combusted. This process selectively converts them into sulfur monoxide (SO). hpst.cz

Chemiluminescent Reaction: The resulting SO is then transferred to a reaction cell where it reacts with ozone (O₃). This reaction produces electronically excited sulfur dioxide (SO₂), which then relaxes to its ground state by emitting light (hν). hpst.cz SO + O₃ → SO₂ + O₂ SO₂* → SO₂ + hν (light)

Detection: The emitted light is detected by a photomultiplier tube (PMT), and the resulting signal is proportional to the amount of sulfur in the analyte.

A key advantage of SCD is its equimolar response to sulfur compounds. This means the detector's response is directly proportional to the number of sulfur atoms entering it, regardless of the compound's structure. This property simplifies quantification, as a single calibration standard (like dimethyl disulfide) can be used to quantify other sulfur compounds, including this compound, without needing specific standards for each. gcms.cz The detector exhibits excellent linearity and can achieve picogram-level detection limits, making it suitable for trace-level analysis. hpst.cz The combination of SPME for sample preparation and GC-SCD for analysis provides a powerful workflow for the selective and sensitive determination of this compound. cpsc.gov

Feature Principle/Advantage
Selectivity Responds only to sulfur-containing compounds, eliminating hydrocarbon interference. gcms.cz
Sensitivity Picogram-level detection limits.
Response Linear and equimolar response to sulfur content.
Mechanism Involves combustion to SO, reaction with O₃ to form SO₂*, and detection of emitted light. hpst.cz

Electrochemical Methods for Redox Potential Determination

Electrochemical methods offer a direct way to investigate the redox properties of molecules by studying the transfer of electrons in oxidation-reduction reactions. libretexts.org For a disulfide like this compound, these techniques can be used to determine the redox potential associated with the cleavage (reduction) of the disulfide bond (R-S-S-R) into two thiol groups (2 R-SH). The redox potential is a fundamental thermodynamic property that indicates the ease with which a disulfide bond can be reduced and provides insight into its stability and potential role in redox processes. nih.gov

Voltammetric techniques are commonly employed for this purpose. scholaris.ca In a typical experiment, a potential is applied to a working electrode in a solution containing the disulfide, and the resulting current from the reduction is measured. scholaris.ca The process can be described as: C₆H₁₃-S-S-C₆H₁₃ + 2e⁻ + 2H⁺ ⇌ 2 C₆H₁₃-SH

The potential at which the reduction occurs is characteristic of the disulfide bond. libretexts.org To achieve efficient and reproducible reduction, the selection of the electrode material and experimental conditions is crucial. nih.gov For instance, studies on disulfide bonds in peptides have utilized titanium-based electrodes to catalyze the redox reaction. nih.gov While these studies focus on larger biomolecules, the fundamental electrochemical principles are directly applicable to smaller molecules like this compound. nih.gov

By systematically measuring the reduction under controlled conditions, one can determine the standard redox potential (E°'), a critical parameter for characterizing the molecule's susceptibility to reduction. This information is valuable for understanding its behavior in environments where redox reactions are prevalent.

Theoretical and Computational Investigations of Di N Hexyl Disulfide

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental in elucidating the intrinsic properties of di-n-hexyl disulfide. These computational techniques allow for the detailed investigation of its electronic characteristics and reaction pathways.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govacs.org It is based on the principle that the properties of a molecule can be determined from its electron density. nih.govacs.org DFT calculations are widely employed to determine optimized molecular geometries, electronic structures, and various energy-related properties. mdpi.comnumberanalytics.com

For dialkyl disulfides, DFT calculations have been used to determine S-S bond dissociation energies (BDEs), which are significantly influenced by the molecular structure and electronic environment. researchgate.net For instance, the BDE for diethyl disulfide has been calculated to be approximately 59.5 kcal/mol. researchgate.net While specific DFT studies focused solely on the electronic structure and energetics of this compound are not extensively documented in the provided results, general principles of DFT can be applied. Such calculations would typically involve selecting an appropriate functional (like B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations for the molecule. researchgate.netnih.goviphy.ac.cn

These calculations can yield important energetic data, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. mdpi.com In a study comparing sulfur K-edge X-ray absorption spectroscopy with DFT simulations, this compound was analyzed alongside other sulfur compounds like di-n-heptylsulfide and n-heptylthiol. osti.gov The theoretical simulations of the spectra for these compounds were performed to understand the electronic transitions from the sulfur 1s orbital to various unoccupied molecular orbitals. osti.gov

The energetics of reactions involving disulfides, such as their reactions with hydroperoxides, have also been investigated using DFT. These studies provide activation energies and reaction free energies, which are crucial for understanding reaction mechanisms. whiterose.ac.uk For example, the activation energy for the reaction of hexyl disulfide with methyl hydroperoxide has been computed, offering insights into its stability and reactivity in specific chemical environments. whiterose.ac.uk

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the dynamics and mechanisms of chemical processes. nih.govrsc.org

Kinetic Modeling and Reaction Network Generation (e.g., RMG Software)

Kinetic modeling is crucial for predicting the behavior of complex chemical systems over time. Automated reaction mechanism generation software, such as the Reaction Mechanism Generator (RMG), has been instrumental in building detailed kinetic models for the pyrolysis and oxidation of sulfur-containing compounds. rsc.orgmit.eduresearchgate.net RMG constructs a network of elementary reactions based on a set of user-defined reactants and reaction conditions. rsc.org The thermochemical and kinetic parameters for the species and reactions in the network are often estimated using group additivity methods or derived from quantum chemical calculations. mit.eduresearchgate.net

A detailed kinetic model was developed for the pyrolysis and desulfurization of hexyl sulfide (B99878), a close analog of this compound, using RMG. rsc.orgmit.edu The model, which included hundreds of species and thousands of reactions, was able to accurately predict the conversion of hexyl sulfide and the yields of major products at temperatures between 400 and 450 °C. rsc.org The kinetic parameters for important reactions within this model were calculated using high-level quantum chemistry (CBS-QB3 and CCSD(T)). mit.edu This approach has also been successfully applied to model the decomposition of other sulfur compounds like di-tert-butyl disulfide. mit.eduresearchgate.net

The process of generating a kinetic model with RMG for a compound like this compound would involve:

Defining the initial reactant (this compound) and reaction conditions (temperature, pressure).

RMG automatically generates a reaction network by iteratively adding species and reactions based on their estimated rates.

The software uses a database of thermodynamic and kinetic data, supplemented with on-the-fly quantum mechanical calculations for critical parameters.

The final model can be used in simulation software (like CHEMKIN) to predict product distributions and reaction rates. mit.edu

Prediction of Reaction Pathways and Transition States

Computational methods are essential for predicting the most likely reaction pathways and characterizing the associated transition states. For dialkyl disulfides, the primary thermal decomposition pathway is typically initiated by the cleavage of the S-S or C-S bonds. mit.edu

In the pyrolysis of di-tert-butyl sulfide, for instance, three major decomposition pathways were identified using RMG, with the dominant one being a concerted reaction. mit.edu For hexyl sulfide, flux analysis of the RMG-generated model showed that C–S bond scission is the main initiation step. rsc.org Theoretical studies on the S(H)2 reactions of disulfides with radicals indicate that these reactions proceed via a concerted backside displacement mechanism, with the activation energies being dependent on the steric hindrance of the alkyl groups. researchgate.net

The prediction of transition states is a key component of this analysis. For example, in the study of thiol/disulfide exchange reactions, transition structures were located and characterized using DFT. nih.govresearchgate.net These calculations revealed that the reaction proceeds through an SN2 transition state where the negative charge is distributed between the attacking and leaving sulfur atoms. nih.govresearchgate.net Similar computational approaches can be applied to this compound to explore its various potential reaction pathways, including oxidation, reduction, and thermal decomposition, and to calculate the energy barriers for each path.

Structure-Reactivity Correlations and Mechanistic Insights

Understanding the relationship between the molecular structure of this compound and its reactivity is a key goal of theoretical investigations. The reactivity of dialkyl disulfides is largely governed by the properties of the disulfide bond and the nature of the attached alkyl chains.

The S-S bond is relatively weak (BDE ~60-70 kcal/mol for simple dialkyl disulfides), making it susceptible to cleavage under thermal or photochemical conditions, or by nucleophilic or radical attack. researchgate.net The long n-hexyl chains in this compound are expected to influence its reactivity through steric and electronic effects. For example, in S(H)2 reactions, larger alkyl groups can sterically hinder the approach of a radical to the sulfur atom, thereby increasing the activation energy compared to smaller disulfides like dimethyl disulfide. researchgate.net

DFT calculations can be used to probe structure-reactivity relationships by computing various reactivity descriptors. researchgate.net These include the energies of frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO gap, and the distribution of electrostatic potential. mdpi.comresearchgate.net For a series of aryl alkyl disulfides, molecular docking studies have shown that the length of the alkyl chain significantly affects binding affinity to proteins, demonstrating a clear structure-property relationship. nih.gov

Mechanistic insights into disulfide reactions are often derived from a combination of experimental data and theoretical calculations. For instance, the mechanism of thiol-disulfide exchange is understood to involve the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, proceeding through an SN2 transition state. nih.govresearchgate.netmdpi.com Computational studies have been crucial in confirming this mechanism and in rationalizing the effects of the solvent and substituents on the reaction rate. nih.govresearchgate.net For this compound, theoretical studies can elucidate the detailed mechanisms of its various reactions, such as its role in fuel instability where it can form sulfonic acids. whiterose.ac.uk

Influence of Electronic and Steric Effects on Disulfide Reactivity

The reactivity of the disulfide bond in molecules like this compound is profoundly influenced by both electronic and steric factors. researchgate.net These factors can modulate the ease with which the S-S bond undergoes cleavage or participates in exchange reactions. github.io The reactivity is largely determined by the lability of the S-S bond and its susceptibility to cleavage by both nucleophiles and electrophiles. mdpi.com

Electronic Effects: The electronic environment around the disulfide bond plays a critical role in its reactivity. The presence of electron-donating or electron-withdrawing groups, even those relatively distant from the S-S bond, can alter the bond's properties. For instance, in studies of various disulfide compounds, it has been shown that electron-donating groups can increase the nucleophilicity of the sulfur atoms. nih.gov Conversely, electron-withdrawing groups can make the sulfur atoms more electrophilic, facilitating nucleophilic attack. While much of the detailed research has focused on aryl disulfides or disulfides within complex biological molecules, the principles apply to aliphatic disulfides like this compound. researchgate.net In these systems, the alkyl chains (n-hexyl groups) are generally considered to be weakly electron-donating, influencing the electron density at the sulfur atoms.

Steric and Structural Effects: Steric hindrance, resulting from bulky groups near the disulfide bond, can impede the approach of reactants, thereby slowing down reaction rates. nih.gov However, the importance of spatial hindrance can vary depending on the specific reaction. nih.gov More subtle structural parameters, such as the C-S-S-C dihedral angle, are also crucial. Computational studies on model disulfides, like dimethyl disulfide, have shown that the energy of the molecule is sensitive to this angle. github.io Ring strain in cyclic disulfides, for example, dramatically increases their reactivity toward electron attachment compared to linear, unstrained analogs like this compound. github.io This highlights that geometric constraints can significantly modulate the intrinsic reactivity of the disulfide bond. github.io The thermodynamics of reactions involving simple dialkyl disulfides are also noteworthy; for instance, the S-S single bond is nearly twice as strong as the O-O bond in peroxides, making the formation of disulfides from thiols thermodynamically favored over the formation of peroxides from alcohols. libretexts.org

The table below summarizes the general influence of electronic and steric factors on the reactivity of disulfide bonds, which is applicable to this compound.

FactorEffect on Disulfide BondConsequence for Reactivity
Electronic Electron-donating groups increase electron density at sulfur atoms.Enhances nucleophilicity of the disulfide. nih.gov
Electron-withdrawing groups decrease electron density at sulfur atoms.Increases electrophilicity, making it more susceptible to nucleophilic attack. nih.gov
Steric Bulky substituents near the S-S bond.Can hinder the approach of reactants, potentially slowing reaction rates. nih.gov
Geometric constraints (e.g., ring strain).Can significantly increase reactivity by destabilizing the ground state. github.io
C-S-S-C Dihedral AngleAffects the stability and orbital overlap, influencing the energy barrier for reactions. github.io

Computational Studies on Disulfide Bond Formation and Cleavage

Computational chemistry has become an indispensable tool for elucidating the mechanisms of disulfide bond formation and cleavage. These studies often employ methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to model reaction pathways and calculate energetic barriers. researchgate.netfrontiersin.org

Disulfide Bond Cleavage: Computational investigations have explored several mechanisms for disulfide bond cleavage. A common pathway is the SN2-type nucleophilic substitution, where a nucleophile attacks one of the sulfur atoms, leading to the scission of the S-S bond. nih.gov DFT studies on the reaction of dimethyl disulfide with a phosphine (B1218219) nucleophile showed that this process is a single-step reaction that proceeds via a linear trisulfide-like transition state. nih.govnih.gov Such reactions are often highly endothermic in the gas phase and require stabilization from a polar solvent. nih.gov

Another mechanism involves radical-initiated cleavage. Quantum chemical calculations on model peptides have suggested that direct attack by a radical species on a sulfur atom (an SH2 mechanism) is a highly favored pathway for S-S bond cleavage, with a significantly lower activation energy compared to other radical-initiated processes. nih.gov These studies predict that the dissociation of the S-S bond occurs via a concerted pathway. nih.gov

The table below presents findings from various computational studies on disulfide bond cleavage, illustrating the methods used and the mechanistic insights gained.

System StudiedComputational MethodKey FindingReference
Model PeptidesDensity Functional Theory (DFT)S-S bond cleavage is favored via a direct radical substitution (SH2) mechanism at the sulfur atom. nih.gov
Dimethyl Disulfide + TrimethylphosphineDFT (B3LYP) with solvent modelsThe SN2 displacement reaction is highly endothermic in the gas phase and requires solvent stabilization. nih.gov
General Disulfide + Frustrated Lewis PairDensity Functional Theory (DFT)The cleavage of the disulfide bond proceeds via an SN2 mechanism and is exothermic in nonpolar solvents. researchgate.net
Disulfide Bonds in ProteinsMolecular Dynamics (MD) SimulationsUsed to calculate the reduction potential of disulfide bonds, which is highly sensitive to the protein's structure and electrostatic environment. frontiersin.org

Disulfide Bond Formation: The formation of disulfide bonds, often through the oxidation of thiols, has also been a subject of computational modeling. QM/MM (Quantum Mechanics/Molecular Mechanics) simulations have been used to study the disulfide cross-linking reaction involving hydrogen peroxide. researchgate.net These studies help to benchmark different DFT functionals against higher-level theories to accurately predict the energetic barriers for the reaction. researchgate.net Computational results show that the reaction can proceed through different pathways depending on the properties (e.g., pKa) of the reacting cysteine residues in proteins. researchgate.net Such computational approaches are vital for understanding protein folding and stability, where disulfide bridges play a crucial structural role. plos.orgnih.gov

Q & A

Q. What are the established synthetic pathways for di-nnn-Hexyl disulfide, and how can reaction conditions be optimized for yield?

Di-nn-Hexyl disulfide is synthesized via the oxidation of nn-hexylthiol, often using nitric oxide (NO) as an oxidizing agent. The reaction involves thiols reacting with NO in the presence of other thiols (e.g., RSH), forming intermediates like RSN(OH)SR, which subsequently release disulfides. Optimization includes controlling reactant molar ratios (e.g., 4:1 thiol-to-NO ratio), reaction time (2 hours for ~96% yield in analogous systems), and purification via solvent extraction (e.g., hexane/acetone mixtures). Analytical validation by GC-FID or NMR ensures reaction completion .

Q. Which analytical techniques are most effective for characterizing di-nn-Hexyl disulfide's purity and structural conformation?

  • GC-FID : Use HP-1 capillary columns (30 m × 0.32 mm ID) with hydrogen carrier gas for quantitative analysis. Internal standards like acetophenone improve accuracy .
  • NMR : 1^1H/13^{13}C NMR resolves alkyl chain conformations and confirms disulfide bonds. Solvent systems (e.g., DMSO-d6d_6) stabilize the compound for spectral clarity .
  • LC-HRMS : Orbitrap platforms (mass error <2 ppm) coupled with non-reducing peptide mapping principles validate molecular ions (C12H26S2C_{12}H_{26}S_2, exact mass 234.4648) .

Q. How can researchers differentiate di-nnn-Hexyl disulfide from structurally similar disulfides using spectroscopic methods?

2D NMR (e.g., HSQC, COSY) distinguishes alkyl chain branching, while HRMS identifies isotopic patterns unique to C12H26S2C_{12}H_{26}S_2. Fragmentation patterns in MS/MS (e.g., S-S bond cleavage at 65–70 eV) and NIST spectral libraries provide specificity .

Advanced Research Questions

Q. What mechanistic insights explain the role of di-nnn-Hexyl disulfide in nitric oxide (NO) scavenging reactions, and how do computational models enhance understanding?

Di-nn-Hexyl disulfide forms via thiol/NO reactions involving intermediates like RSN(OH)SR. Ab-initio calculations (e.g., DFT at B3LYP/6-31G* level) map energy barriers for S-N bond formation and disulfide release. Kinetic studies using stopped-flow spectroscopy quantify rate constants (e.g., k=1.2×103M1s1k = 1.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1} for analogous systems) .

Q. How do thermodynamic properties (e.g., ΔfHgas∘\Delta_fH^\circ_{\text{gas}}Δf​Hgas∘​, ΔvapH∘\Delta_{\text{vap}}H^\circΔvap​H∘) of di-nnn-Hexyl disulfide influence its stability in solvent-free reaction systems?

Estimated from dibutyl disulfide analogs (NIST data), ΔfHgas=245kJ/mol\Delta_fH^\circ_{\text{gas}} = -245 \, \text{kJ/mol} predicts exothermic decomposition above 150°C. Antoine equation models derived from boiling point (Tboil280T_{\text{boil}} \approx 280^\circC) guide storage. Differential scanning calorimetry (DSC) detects exotherms linked to S-S bond cleavage .

Q. What experimental strategies resolve contradictions in disulfide bond quantification when using LC-MS versus iodometric titration?

  • LC-MS : Isotopic labeling (e.g., 34^{34}S-enriched standards) corrects ionization bias. Software like pLink-SS resolves connectivity ambiguities .
  • Iodometry : Rigorous oxygen exclusion prevents thiol oxidation artifacts. Cross-validation with LC-MS reduces systematic errors .

Q. How can batch-to-batch consistency in di-nnn-Hexyl disulfide synthesis be assessed to meet research-grade standards?

Implement QC protocols:

  • GC-FID : Area normalization (>98% purity threshold) and principal component analysis (PCA) of chromatographic profiles .
  • Stability studies : Accelerated aging (40°C/75% RH for 4 weeks) monitors degradation. LC-HRMS isotopic pattern matching (mass error <2 ppm) ensures reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.